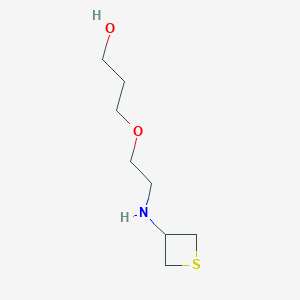
3-(2-(Thietan-3-ylamino)ethoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Thietan-3-ylamino)ethoxy)propan-1-ol is a chemical compound with the molecular formula C8H17NO2S It is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thietan-3-ylamino)ethoxy)propan-1-ol typically involves the reaction of thietan-3-amine with an appropriate ethoxypropanol derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and may require the presence of a catalyst or base to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Thietan-3-ylamino)ethoxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives by reducing specific functional groups.
Substitution: The thietane ring and other functional groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(2-(Thietan-3-ylamino)ethoxy)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(Thietan-3-ylamino)ethoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thietane ring and other functional groups in the compound can form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-(Thietan-3-ylamino)ethoxy)propan-1-ol include:
- 3-(2-(Benzyloxy)ethoxy)propan-1-ol
- Thietan-3-ol derivatives
- Oxetan-3-ol derivatives
Uniqueness
The uniqueness of this compound lies in its thietane ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, as it can offer different reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
3-[2-(thietan-3-ylamino)ethoxy]propan-1-ol |
InChI |
InChI=1S/C8H17NO2S/c10-3-1-4-11-5-2-9-8-6-12-7-8/h8-10H,1-7H2 |
InChI Key |
ZLZWCFDWGZSMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCOCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


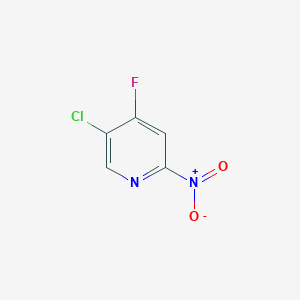
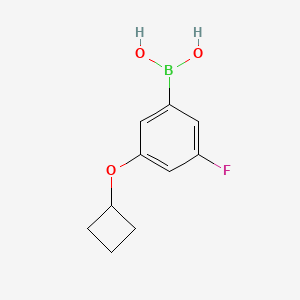
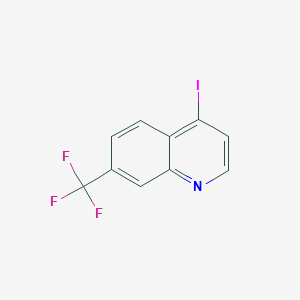

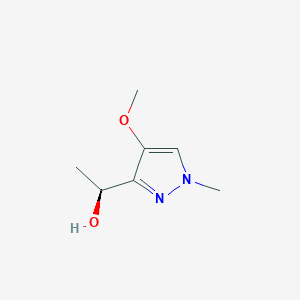
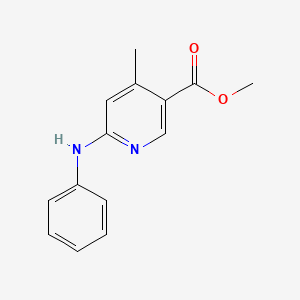

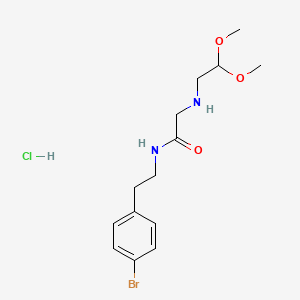
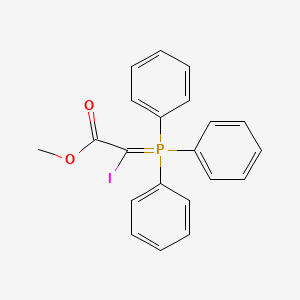
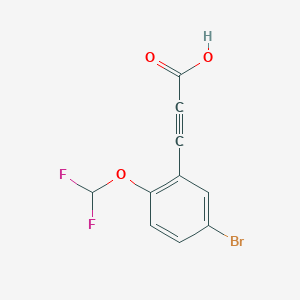
![4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13024166.png)
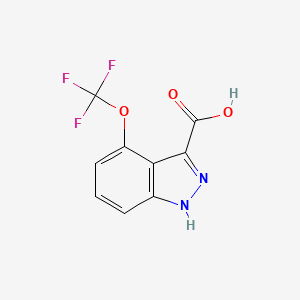
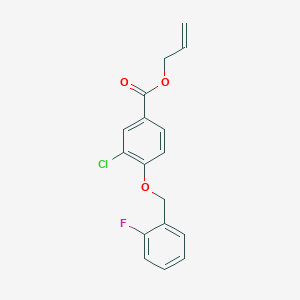
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13024192.png)
